molecular formula C17H18N8 B2463401 1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidin-1-yl]methyl}-1H-1,2,3-benzotriazole CAS No. 129410-37-3

1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidin-1-yl]methyl}-1H-1,2,3-benzotriazole

Cat. No.: B2463401
CAS No.: 129410-37-3
M. Wt: 334.387
InChI Key: SUCRJFKCASQPQQ-UHFFFAOYSA-N
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Description

Benzotriazole (BTA) is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .


Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid. The conversion proceeds via diazotization of one of the amine groups .


Molecular Structure Analysis

Benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers A and B. Various structural analyses with UV, IR and 1 H-NMR spectra indicate that tautomer A is dominant .


Chemical Reactions Analysis

Benzotriazole (BtH) reacts with aromatic aldehydes (ArCHO) in the presence of ethanol to give benzotriazole-based N,O-acetals .


Physical and Chemical Properties Analysis

Benzotriazole is a white solid with a density of 1.36 g/mL. It has a melting point of 100 °C and a boiling point of 350 °C. It is soluble in water (20 g/L). It is a weak acid with a pKa of 8.2 and a very weak Brønsted base with pKa < 0 .

Scientific Research Applications

Synthesis and Biological Activities

  • 1,2,3-triazol derivatives, including compounds like 1-(4-phenyl-1,2,3-triazol-1-ylmethyl)-1H-benzotriazole, are synthesized using 'Clicking Chemistry' and exhibit a wide range of biological activities such as antibacterial, anti-inflammatory, sedative, and anticancer properties (Zhu Cheng-shui, 2012).

Synthesis of N-Substituted Derivatives

  • Ethyl (4R)-3-(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-thiazolane-4-carboxylate and 1-[1,3-benzothiazol-3(2H)-ylmethyl]-1H-1,2,3-benzotriazole have been synthesized, demonstrating the potential for creating N-substituted derivatives of benzotriazole (A. Katritzky et al., 2002).

Anticorrosive Applications

  • Novel benzotriazole derivatives have been synthesized and tested for anticorrosive action on iron in acidic mediums, showing significant corrosion protection, indicating industrial application potential (K. Verma, N. Singh, 2020).

Antibacterial and Anticonvulsant Evaluation

Corrosion Inhibition

  • Benzotriazoles, including 1H-1,2,3-benzotriazole, act as effective corrosion inhibitors for iron in acidic media, suggesting their application in protecting metal surfaces (K. Babić-Samardžija, N. Hackerman, 2005).

Coordination Ability in Complex Construction

  • N-heterocyclic compounds, such as benzotriazole derivatives, are extensively used as ligands in the construction of complexes with potential applications in various fields (C. Liu et al., 2016).

Mechanism of Action

Applying its property of being able to bind to other species, utilizing the lone pair electrons, the BTA can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .

Safety and Hazards

Benzotriazole is labeled with the signal word “Warning” and has hazard statements H302, H319, H332, H411, H412 .

Future Directions

Benzotriazole methodology has grown from an obscure level to very high popularity, since benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .

Properties

IUPAC Name

1-[[3-(benzotriazol-1-ylmethyl)imidazolidin-1-yl]methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N8/c1-3-7-16-14(5-1)18-20-24(16)12-22-9-10-23(11-22)13-25-17-8-4-2-6-15(17)19-21-25/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCRJFKCASQPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CN1CN2C3=CC=CC=C3N=N2)CN4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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